N-amino-4-methylbenzamidine
Description
Significance of Amidine Functional Groups in Organic and Medicinal Chemistry Research
The amidine functional group, characterized by the formula RC(NR)NR₂, is a cornerstone in the development of therapeutic agents. wikipedia.org Its significance stems from its basicity, which is notably stronger than that of amides, making amidines one of the most potent uncharged bases. wikipedia.org This property is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org
In medicinal chemistry, this basicity and the ability to form hydrogen bonds are crucial for interactions with biological targets. nih.gov Amidines are prevalent in a wide range of bioactive compounds, including those with antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.org Their capacity to act as pharmacophores—the essential molecular features for a drug's activity—has led to their incorporation into inhibitors for various enzymes. rsc.org The structural features of amidines, such as their shape and ability to form multiple non-covalent bonds, make them well-suited for binding to the minor groove of DNA. nih.gov
Overview of Benzamidine (B55565) Scaffolds in Academic Investigations
The benzamidine scaffold, C₆H₅C(NH)NH₂, represents the simplest aryl amidine and serves as a fundamental structure in numerous academic and pharmaceutical research endeavors. wikipedia.org Its ability to act as a reversible, competitive inhibitor of trypsin and other serine proteases has made it a valuable tool in protein crystallography to prevent protein degradation. wikipedia.org
Academically, benzamidine derivatives are extensively studied for their potential as therapeutic agents. nih.gov For instance, they have been investigated as inhibitors of gingipains, which are virulence factors in periodontal disease. nih.gov The benzamidine moiety is a well-established mimic of the amino acid arginine, allowing it to interact with the S1 pocket of trypsin-like serine proteases. researchgate.net This has spurred the design of a multitude of benzamidine-based inhibitors for enzymes like thrombin and factor Xa, which are critical in the blood coagulation cascade. researchgate.netresearchgate.net Furthermore, the versatility of the benzamidine scaffold allows for the synthesis of diverse derivatives with a broad spectrum of biological activities, including antifungal and anticancer properties. taylorandfrancis.comnih.gov
Structural Classification and Nomenclature Considerations for N-amino-4-methylbenzamidine
This compound belongs to the class of N-substituted amidines. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the naming of amidines is derived from the corresponding carboxylic acid by replacing the "-oic acid" or "-ic acid" suffix with "-amidine," or "-carboxylic acid" with "-carboxamidine". acdlabs.com
For N-substituted amidines, the substituents on the nitrogen atoms are indicated by prefixes, using N and N' as locants to distinguish between the amino (NH₂) and imino (=NH) nitrogens. acdlabs.com In the case of this compound, the parent structure is 4-methylbenzamidine. The "N-amino" prefix indicates that an amino group (-NH₂) is attached to one of the nitrogen atoms of the amidine functional group. The "4-methyl" indicates a methyl group substitution at the para position of the benzene (B151609) ring.
The systematic name for the core amidine radical, -C(=NH)-NH₂, is "carbamimidoyl-," though "amidino-" is also retained due to historical precedent. acdlabs.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N₃ |
| PubChem CID | 54521188 nih.gov |
Historical Perspectives on Benzamidine Research Methodologies
The study of benzamidines has evolved significantly over the years, driven by advancements in synthetic chemistry and a deeper understanding of their biological roles. Early research often focused on the fundamental synthesis and reactivity of these compounds. A common historical method for preparing primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia. wikipedia.org
More contemporary research has shifted towards the development of more efficient and versatile synthetic routes. For example, methods involving the direct amination of nitriles promoted by Lewis acids have been developed. wikipedia.org In the context of drug discovery, computational methods and virtual screening have become instrumental in designing and identifying potent benzamidine-based inhibitors for specific biological targets. researchgate.net The historical development of small molecule inhibitors for enzymes like trypsin has seen benzamidine play a central role, with early computational studies dating back to the 1980s. pnas.org The journey from early synthetic explorations to modern structure-based drug design highlights the enduring importance of the benzamidine scaffold in chemical and pharmaceutical research. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N'-amino-4-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)8(9)11-10/h2-5H,10H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYMUTJWVQVMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711926 | |
| Record name | 4-Methylbenzene-1-carbohydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62230-47-1 | |
| Record name | 4-Methylbenzene-1-carbohydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of N Amino 4 Methylbenzamidine Analogues
Nucleophilic Reactivity of the Amidine Moiety
The amidine functional group is a versatile moiety in organic synthesis, capable of acting as a nucleophile through either of its nitrogen atoms. The presence of an N-amino substituent can modulate this reactivity, influencing the outcomes of both intermolecular and intramolecular reactions.
N-amino-4-methylbenzamidine and its analogues are potential substrates for intermolecular coupling reactions, which are fundamental processes for the formation of carbon-nitrogen and nitrogen-nitrogen bonds. The primary amino group attached to the amidine nitrogen can act as a nucleophile in various coupling protocols, analogous to the well-established Buchwald-Hartwig amination. In such reactions, a palladium or copper catalyst facilitates the coupling of the N-amino group with an aryl or vinyl halide.
The general mechanism for a palladium-catalyzed C-N cross-coupling reaction involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by coordination of the N-aminobenzamidine. Subsequent deprotonation of the amino group by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the N-arylated product and regenerate the active palladium(0) catalyst.
While specific examples involving this compound are not extensively documented, the reactivity of primary amines in these coupling reactions is well-established. The electron-donating nature of the 4-methyl group on the benzamidine (B55565) ring is expected to enhance the nucleophilicity of the N-amino group, potentially facilitating these coupling processes.
| Catalyst System | Substrate 1 | Substrate 2 | Product Type |
| Pd(dba)2 / BINAP | N-aminobenzamidine analogue | Aryl bromide | N-Aryl-N-aminobenzamidine |
| CuI / L-proline | N-aminobenzamidine analogue | Aryl iodide | N-Aryl-N-aminobenzamidine |
This table represents expected outcomes based on known intermolecular coupling reactions of primary amines.
The bifunctional nature of this compound analogues, possessing both an amino and an amidine group, makes them suitable precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization. These reactions can be triggered by introducing a suitable electrophilic partner that reacts with both nucleophilic centers, or by functionalizing the N-amino group with a moiety capable of undergoing cyclization with the amidine.
For instance, acylation of the N-amino group with an α,β-unsaturated acyl chloride would introduce a Michael acceptor. Subsequent intramolecular Michael addition of the amidine nitrogen onto the unsaturated system, followed by tautomerization, could lead to the formation of a six-membered heterocyclic ring.
Another potential pathway involves the reaction with a dicarbonyl compound, which could initially form an imine with the N-amino group, followed by cyclization and dehydration involving the amidine nitrogen to yield a fused heterocyclic system. The regioselectivity of such cyclizations would be influenced by the nature of the substituents on both the benzamidine ring and the cyclizing agent, as well as the reaction conditions.
| Reactant | Product Heterocycle (Predicted) |
| α,β-Unsaturated acyl chloride | Dihydropyrimidinone derivative |
| 1,3-Diketone | Pyrimidine (B1678525) derivative |
| α-Haloketone | Triazine derivative |
This table outlines potential intramolecular cyclization pathways for this compound analogues.
Oxidative Transformations of Amidinic Systems
The nitrogen atoms in this compound are susceptible to oxidation under various conditions. These oxidative transformations can lead to dehydrogenation, N-oxygenation, or cleavage of N-substituents, depending on the oxidant and the specific structure of the amidine analogue.
The primary amino group of this compound can undergo aerobic oxidative dehydrogenation, a process that is typically catalyzed by transition metals such as copper or ruthenium. In such reactions, molecular oxygen serves as the terminal oxidant. The reaction likely proceeds through the formation of a metal-amido intermediate, followed by hydrogen atom abstraction or electron transfer steps to generate a nitrogen-centered radical. Further oxidation and proton loss would then lead to the formation of a diazene-like intermediate, which could undergo further transformations.
While the direct aerobic oxidative dehydrogenation of N-aminobenzamidines to form stable dinitrogen species is not a common transformation, the initial oxidation of the N-amino group is a plausible pathway that could lead to subsequent coupling or rearrangement reactions. The specific outcome would be highly dependent on the reaction conditions and the presence of other reactive species.
The enzymatic N-oxidation of benzamidine derivatives has been studied, revealing the formation of amidoximes. nih.gov By analogy, the N-amino group of this compound could undergo N-hydroxylation to form an N-hydroxyamino-4-methylbenzamidine. This transformation is often mediated by cytochrome P450 enzymes in biological systems and can also be achieved with chemical oxidants like m-chloroperoxybenzoic acid (mCPBA).
The mechanism of enzymatic N-hydroxylation is believed to involve the transfer of an oxygen atom from an activated iron-oxo species within the enzyme's active site to the nitrogen atom of the substrate.
N-dealkylation is a common metabolic pathway for N-alkylated amines and amidines. While this compound itself is not N-alkylated, this pathway is relevant for its potential N-alkylated derivatives. The mechanism typically involves an initial cytochrome P450-catalyzed hydroxylation of the carbon atom alpha to the nitrogen. The resulting carbinolamine intermediate is unstable and spontaneously decomposes to yield the dealkylated amine and a carbonyl compound.
| Transformation | Oxidant/Enzyme | Key Intermediate | Product |
| N-Hydroxylation | Cytochrome P450 / mCPBA | Oxygenated enzyme-substrate complex | N-Hydroxyamino-4-methylbenzamidine |
| N-Dealkylation (of an N-alkyl analogue) | Cytochrome P450 | Carbinolamine | This compound + Aldehyde/Ketone |
This table illustrates the expected oxidative transformations based on studies of analogous amidine systems.
Condensation Reactions with Carbonyl Compounds
The primary amino group in this compound is expected to readily undergo condensation reactions with aldehydes and ketones to form the corresponding N-imino-4-methylbenzamidines, also known as Schiff bases. oxfordsciencetrove.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate. libretexts.orglibretexts.org Subsequent dehydration of the hemiaminal, facilitated by the acid catalyst, yields the imine product. libretexts.orglibretexts.org
The rate of this reaction is pH-dependent, with optimal rates generally observed in weakly acidic conditions (pH 4-5). libretexts.orglibretexts.org Under strongly acidic conditions, the nucleophilicity of the amino group is diminished due to protonation, while under neutral or basic conditions, the dehydration of the hemiaminal intermediate is slow.
The reaction with dicarbonyl compounds can lead to the formation of more complex heterocyclic structures. For example, condensation with a 1,2-dicarbonyl compound could lead to the formation of a diazine ring system after initial imine formation and subsequent cyclization. Similarly, 1,3-dicarbonyl compounds could react to form diazepine (B8756704) derivatives. The specific outcome of these reactions would depend on the nature of the carbonyl compound and the reaction conditions employed.
| Carbonyl Compound | Intermediate | Product |
| Benzaldehyde | Hemiaminal | N-(Benzylideneamino)-4-methylbenzamidine |
| Acetone | Hemiaminal | N-(Isopropylideneamino)-4-methylbenzamidine |
| 2,3-Butanedione | Di-imine | Dihydropyridazine derivative |
This table provides examples of expected condensation reactions of this compound with various carbonyl compounds.
Derivatization through Functional Group Interconversions
The chemical modification of this compound analogues through functional group interconversions is a fundamental strategy for synthesizing novel derivatives with tailored properties. This approach involves the transformation of one functional group into another, enabling the exploration of structure-activity relationships. Key reactions include the reduction of nitro groups, acylation of amines, and various amidation and alkylation processes.
One of the most common interconversions is the reduction of a nitro group to a primary amine. This transformation is crucial for introducing a reactive amino moiety that can be further derivatized. For instance, the synthesis of amino derivatives from nitro compounds is often achieved with high efficiency using reagents like iron in acetic acid or through catalytic hydrogenation with a Palladium-on-carbon (Pd/C) catalyst. nih.govgoogle.com A patent for the preparation of 4-amino-2-fluoro-N-methylbenzamide, an intermediate for a novel drug, describes a clean production process where a nitro group is reduced via Pd/C catalytic hydrogenation, achieving yields as high as 98%. google.com
Once the amino group is present, it serves as a versatile handle for a wide range of derivatization reactions. Acylation, for example, involves the reaction of the amine with an acyl chloride or anhydride (B1165640) to form an amide. This method has been used to synthesize various acyl derivatives of benzamide (B126) analogues. nih.gov The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nih.gov
Another significant derivatization pathway is amidation. In the synthesis of analogues of SGI-1027, a DNA methylation inhibitor, an amino derivative was reacted with 4-nitrobenzoyl chloride to yield a nitro compound, which was subsequently reduced to form another amine. nih.gov This step-wise approach allows for the systematic construction of more complex molecules.
Reductive amination provides a method for introducing methylene (B1212753) groups and linking different molecular fragments. This reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). nih.govmasterorganicchemistry.com This technique has been successfully employed in the synthesis of methylene derivatives of 4-amino-N-(4-aminophenyl)benzamide analogues. nih.gov
The following tables summarize key functional group interconversion reactions reported for analogues structurally related to this compound.
Table 1: Reduction of Nitro Groups
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-(4-methylphenyl)-3-nitrobenzamide | H₂, Pd/C, Ethanol | 3-Amino-N-(4-methylphenyl)benzamide | Not Specified | chemicalbook.com |
| 4-nitro compound (precursor to compound 27) | Fe, AcOH, EtOH/H₂O (2:1), reflux | Amino derivative 27 | Not Specified | nih.gov |
| 4-nitro-benzoyl chloride derived compound (28) | Fe, AcOH, EtOH/H₂O (2:1), reflux | Amine 29 | Not Specified | nih.gov |
| 2-fluoro-4-nitro-N-methylbenzamide | H₂, Pd/C, Ethanol, 20 atm, RT, 16h | 4-amino-2-fluoro-N-methylbenzamide | 98.4 | google.com |
Table 2: Acylation and Amidation Reactions
| Amine Substrate | Acylating/Amidating Agent | Reagents and Conditions | Product | Yield (%) | Reference |
| Amino derivative 27 | 4-nitro-benzoyl chloride | Pyridine, 0 °C to RT | Nitro compound 28 | Not Specified | nih.gov |
| 4-nitroaniline | (benzamidomethyl)triethylammonium chloride | Triethylamine, H₂O, RT, 24h | N-{[(4-nitrophenyl)amino]methyl}benzamide | 94 | mdpi.com |
Table 3: Reductive Amination
| Amine Substrate | Carbonyl Compound | Reagents and Conditions | Product | Reference |
| Compound 9 (an aminopyrimidine derivative) | Pyridine-3-carboxaldehyde or Pyridine-4-carboxaldehyde | 1. MeOH, Et₃N, RT, 3.5 h; 2. AcOH, NaBH₃CN, RT, overnight | Methylene derivatives 23 and 24 | nih.gov |
These examples of functional group interconversions highlight the versatility of benzamidine and benzamide analogues as scaffolds for chemical synthesis. The ability to transform functional groups such as nitro and amino moieties is fundamental to creating diverse libraries of compounds for further investigation. nih.govgoogle.com
Information Not Available
The user's instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled without resorting to speculation or including information on related, but distinct, chemical compounds. Such actions would violate the core requirements for accuracy and specificity.
Research is available for analogous structures, such as other benzamidine derivatives, Schiff bases derived from 4-methylbenzaldehyde, and general N-amino-amidinate ligands. However, this information does not directly address the unique properties and coordination chemistry of "this compound" itself. Therefore, to maintain scientific integrity and adhere to the user's explicit constraints, the requested article cannot be produced at this time.
Coordination Chemistry and Ligand Design Incorporating Benzamidine Structures
Catalytic Applications of Benzamidine-Supported Metal Complexes
Metal complexes incorporating benzamidine-derived ligands, particularly in their deprotonated amidinate form, have emerged as a versatile class of catalysts in homogeneous catalysis. The electronic and steric properties of the benzamidine (B55565) ligand can be readily tuned by modifying the substituents on the nitrogen atoms and the central carbon atom of the N-C-N framework. This adaptability allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. These ligands are known for their strong σ-donating ability and the capacity to form stable chelate rings with a variety of transition metals, making them effective ancillary ligands for a range of catalytic transformations.
Role in Polymerization Reactions
Benzamidine-supported metal complexes have demonstrated significant utility in the field of polymerization, offering alternatives to traditional metallocene catalysts. Their applications span from olefin polymerization to the controlled ring-opening polymerization of cyclic esters.
Group 4 amidinate complexes have been notably utilized for homogeneous olefin polymerization. researchgate.net The catalytic activity and the properties of the resulting polymer are influenced by the steric bulk and electronic nature of the amidinate ligand. The versatility of these systems has led to their application with various other transition metals in different polymerization processes. researchgate.net
In addition to olefin polymerization, these complexes have been investigated for the stereoregular polymerization of monomers like styrene (B11656) and conjugated dienes. researchgate.net More recent research has focused on their application in the controlled ring-opening polymerization (ROP) of lactones and lactides, which are crucial for producing biodegradable polyesters. researchgate.net For instance, alkynylamidinate complexes of transition metals and lanthanides have been shown to effectively catalyze the polymerization of polar monomers such as ε-caprolactone. researchgate.net
Below is a table summarizing the performance of selected benzamidine-supported metal complexes in various polymerization reactions.
| Catalyst System | Monomer | Polymerization Type | Key Findings |
| Group 4 Amidinate Complexes | Olefins | Homogeneous Coordination Polymerization | Serve as effective post-metallocene catalysts. researchgate.net |
| Transition Metal Amidinate Complexes | Styrene, Conjugated Dienes | Stereoregular Polymerization | Capable of producing stereoregically controlled polymers. researchgate.net |
| Lanthanide Alkynylamidinate Complexes | ε-caprolactone | Ring-Opening Polymerization | Efficiently catalyzes the polymerization of polar monomers. researchgate.net |
Other Organometallic Catalysis
The utility of benzamidine-supported metal complexes extends beyond polymerization to a variety of other organometallic catalytic reactions. The robust coordination of the amidinate ligand stabilizes the metal center, enabling its participation in various catalytic cycles.
One significant application is in cross-coupling reactions. For example, a palladium-catalyzed cross-coupling of a SEM-protected thiopseudourea reagent with boronic acids, in the presence of copper(I) thiophenecarboxylate (CuTC), affords fully protected benzamidines in good to excellent yields. nih.gov This demonstrates the role of amidine-related structures in facilitating the formation of carbon-carbon bonds. Furthermore, electron-rich amidine ligands have been developed for nickel-catalyzed cross-coupling reactions between aryl bromides and redox-active esters, with the reaction proceeding efficiently at room temperature. tcichemicals.com
Amidinate complexes have also been found to catalyze addition reactions. Several alkynylamidinate complexes of transition metals and lanthanides are reported to be effective catalysts for the addition of C-H, N-H, and P-H bonds to carbodiimides. researchgate.net Additionally, some iminophosphonamide transition metal complexes, which are structurally related to amidinates, have been used as catalysts in cyclopropanation reactions and olefin oligomerizations. researchgate.net
The table below highlights some examples of other organometallic reactions catalyzed by benzamidine-supported metal complexes.
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Palladium / Copper(I) | Cross-Coupling | SEM-protected thiopseudourea, Boronic acids | Yields fully protected benzamidines in 40-91% yield. nih.gov |
| Nickel / 5-Methoxypicolinimidamide | Cross-Coupling | Aryl bromides, Redox-active esters | Proceeds at room temperature due to the electron-donating ligand. tcichemicals.com |
| Lanthanide Alkynylamidinate Complexes | Addition Reaction | Carbodiimides | Catalyzes the addition of C-H, N-H, and P-H bonds. researchgate.net |
| Iminophosphonamide Transition Metal Complexes | Cyclopropanation, Olefin Oligomerization | Alkenes | Demonstrates catalytic activity in these transformations. researchgate.net |
Applications in Advanced Organic Synthesis
N-amino-4-methylbenzamidine as a Building Block for Heterocyclic Compounds
The synthesis of heterocycles is a cornerstone of medicinal and materials chemistry. However, the role of this compound as a starting material for these scaffolds is not established.
Synthesis of 1,2,4-Triazole (B32235) Derivatives
Conventional methods for synthesizing the 1,2,4-triazole ring often involve the cyclization of compounds like hydrazides with carbon disulfide, or the reaction of nitriles with hydrazines. rsc.orgorganic-chemistry.org Multi-step protocols starting from commercially available compounds such as 4-amino-1,2,4-triazole (B31798) are also common for creating more complex derivatives. chemmethod.com However, literature searches did not yield any specific methods or reaction schemes that utilize this compound as the foundational component for constructing the 1,2,4-triazole core.
Formation of Pyrimidine (B1678525) Scaffolds
The construction of the pyrimidine ring is well-documented through classic reactions like the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or a related N-C-N component. wikipedia.org Other syntheses build the ring from amidines and β-keto esters. organic-chemistry.org There is no evidence in the current body of scientific literature to suggest that this compound has been employed as a synthon for pyrimidine formation.
Development of Other Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a vast and critical class of organic compounds. nih.gov Their synthesis is an active area of research, with numerous strategies developed for different ring systems. mdpi.com A thorough review did not uncover any specific instances where this compound serves as a key building block for other nitrogenous heterocyclic systems beyond the aforementioned triazoles and pyrimidines.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov Common MCRs include the Ugi, Passerini, and Mannich reactions. These reactions are prized for their ability to rapidly generate molecular complexity. nih.gov The potential for this compound to participate in such reactions has not been explored or, if explored, has not been published.
Utilization in Total Synthesis of Complex Molecules
The total synthesis of natural products and other complex molecules represents a significant challenge in organic chemistry, often requiring innovative strategies and novel reagents. While a wide array of building blocks are used in these intricate synthetic campaigns, this compound has not been cited as a key intermediate or starting material in any published total synthesis efforts.
Biological Activity Research and Mechanistic Investigations Non Clinical Focus
Exploration of Antimicrobial Mechanisms
The antimicrobial potential of benzamidine (B55565) derivatives is attributed to a variety of cellular and molecular interactions. These compounds interfere with fundamental biological processes necessary for pathogen survival and proliferation. Key mechanisms under investigation include their ability to bind to genetic material, disrupt cellular membranes, and inhibit critical enzymatic pathways.
A significant antimicrobial mechanism for benzamidine-related compounds is their interaction with DNA. Aryl diamidines, a class of molecules that includes benzamidine derivatives, are known to bind to the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs. researchgate.net This binding is a primary mode of action for compounds like furamidine, a 2,5-bis[4-amidinophenyl]furan, which demonstrates broad-spectrum antimicrobial activity. researchgate.net
The working hypothesis suggests that when these molecules form a complex within the DNA minor groove, they can lead to the inhibition of DNA-dependent enzymes or essential control proteins. researchgate.net Research on dimeric bisbenzamidine compounds has shown that enhancing their structure can lead to a more than 20-fold increase in DNA affinity for extended A-T-rich sites. oup.com This enhanced binding affinity directly translates to higher antimicrobial activity, as demonstrated by increased antileishmanial effects. The proposed mechanism is that the interaction with DNA disrupts the function of proteins involved in replication, ultimately inhibiting parasite growth. oup.com
While membrane disruption is a known mechanism for certain classes of antimicrobial agents, particularly large molecules like antimicrobial peptides, it is not considered a primary mode of action for small-molecule benzamidine derivatives. Research into the antimicrobial effects of benzamidines has more commonly pointed towards intracellular targets such as enzymes and nucleic acids. Studies on other heterocyclic compounds, such as benzothiazole (B30560) derivatives, have shown that they can cause changes in bacterial membrane potential, leading to cell rupture. rsc.org However, the body of evidence for direct physical disruption of the membrane by benzamidine-based compounds is not as established, with their effects being more frequently attributed to the inhibition of vital cellular processes.
A principal antimicrobial mechanism for N-amino-4-methylbenzamidine and its analogs is the inhibition of essential microbial enzymes. Benzamidine is a well-established competitive inhibitor of serine proteases. nih.govwikipedia.org This inhibitory action is a key pathway for its antimicrobial effects, as many pathogens rely on these enzymes for survival and virulence.
For instance, benzamidine derivatives have been found to inhibit gingipains, which are critical virulence factors produced by the periodontal pathogen Porphyromonas gingivalis. mdpi.com The ability of these compounds to inhibit the amidolytic activity of gingipains correlates with a reduction in the bacterium's virulence. nih.gov Further research into the bacteriostatic effects of these compounds on P. gingivalis suggests that their targets may extend beyond gingipains, potentially including other essential proteins like the GroEL chaperone protein. nih.gov This indicates that the antimicrobial activity of benzamidine derivatives can result from the inhibition of multiple enzymatic pathways crucial for bacterial growth and function. nih.govmdpi.com
Enzyme Inhibition Studies of Benzamidine Derivatives
The benzamidine scaffold is a cornerstone in the design of various enzyme inhibitors. Its derivatives have been extensively studied for their ability to target specific enzymes involved in human diseases, demonstrating potential therapeutic applications beyond their antimicrobial properties.
Benzamidine and benzamide (B126) derivatives have been designed and synthesized as potent inhibitors of tyrosine kinases, a family of enzymes often implicated in cancer cell proliferation. These compounds have shown specific inhibition against key enzymes such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and v-Src protein tyrosine kinase. The mechanism involves the benzamidine structure acting as a mimic of other known kinase inhibitors, such as 4-anilinoquinazolines. Docking simulations suggest these molecules bind within the kinase domain, effectively blocking its activity.
| Benzamidine Derivative Class | Target Kinase | Key Research Findings |
|---|---|---|
| Benzamides and Benzamidines | EGFR and v-Src | Demonstrated specific inhibition of EGFR and v-Src tyrosine kinases at microgram-per-milliliter concentrations. |
| 4-(Arylaminomethyl)benzamide Derivatives | EGFR | Analogues with a (trifluoromethyl)benzene ring showed high potency, with 91% and 92% inhibition at a 10 nM concentration. |
| N-(benzimidazol-2-yl-methyl) Benzamide Derivatives | Receptor Tyrosine Kinases (RTKs) | Designed as potential RTK inhibitors, with some compounds showing cytotoxic activity against lung and breast cancer cell lines. |
The development of benzamidine derivatives has also extended to antiviral applications, specifically as inhibitors of reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. wikipedia.org These compounds are investigated as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). mdpi.com
The strategy behind NNRTIs involves the inhibitor binding to an allosteric site on the reverse transcriptase enzyme, a location distinct from the active site where nucleosides bind. wikipedia.org This binding event induces a conformational change in the enzyme, which disrupts the catalytic site and blocks the synthesis of viral DNA. wikipedia.org This non-competitive inhibition is a key strategy in overcoming drug resistance seen with other antiretroviral agents. mdpi.commdpi.com A notable example is the benzamide derivative AH0109, which was identified as a potent anti-HIV-1 agent that significantly inhibits the reverse transcription process. nih.gov This demonstrates the viability of using the benzamidine scaffold to develop novel NNRTIs that can disrupt viral replication. nih.gov
Other Relevant Enzymatic Target Interactions
Benzamidine and its derivatives are well-established as inhibitors of a variety of enzymes, particularly serine proteases. The basic amidine group mimics the protonated side chain of arginine, allowing it to bind effectively to the S1 pocket of enzymes like trypsin and thrombin. This interaction is a cornerstone of their biological activity.
For this compound, the introduction of an amino group on the amidine nitrogen (the "N-amino" moiety) and a methyl group at the para position of the benzene (B151609) ring would likely modulate its interaction with traditional benzamidine targets. The N-amino group could introduce new hydrogen bonding capabilities or alter the electrostatic potential and basicity of the amidine functional group. The 4-methyl group, a common substituent in medicinal chemistry, can influence binding through hydrophobic interactions within the enzyme's active site.
While direct enzymatic targets for this compound are not specified in current literature, it is plausible that it could interact with:
Trypsin-like serine proteases: Due to the core benzamidine structure.
Other proteases: The N-amino modification might confer selectivity for or against certain proteases compared to unsubstituted benzamidine.
Kinases: Some benzamide derivatives have been shown to act as kinase inhibitors, suggesting a potential, though less direct, avenue of investigation. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of benzamidine derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amidine group.
Impact of Substituent Variation on Biological Pathways
For derivatives of this compound, variations in substituents could significantly impact their biological effects. The following table outlines potential modifications and their predicted impact based on general principles of medicinal chemistry and studies of related compounds.
| Position of Substitution | Type of Substituent | Potential Impact on Biological Pathways |
| Benzene Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Could alter the pKa of the amidine group, potentially affecting binding affinity to enzymatic targets. May influence metabolic stability. |
| Electron-donating groups (e.g., -OCH3, -OH) | May enhance hydrogen bonding interactions within the active site and could alter solubility and pharmacokinetic properties. | |
| Halogens (e.g., -Cl, -F) | Can introduce halogen bonding interactions and are often used to modulate lipophilicity and metabolic stability. | |
| Bulky alkyl groups | Could provide beneficial hydrophobic interactions but may also introduce steric hindrance, preventing optimal binding. | |
| N-amino Group | Alkylation (e.g., -NHCH3, -N(CH3)2) | Would increase lipophilicity and could alter hydrogen bonding patterns, potentially leading to changes in target selectivity. |
| Acylation (e.g., -NHC(O)CH3) | Would neutralize the basicity of the N-amino group, likely leading to a significant change in biological activity and target profile. |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule is critical for its interaction with biological targets. For this compound, key conformational features would include:
Rotation around the C-N bonds of the amidine group: This would determine the spatial orientation of the N-amino group and its potential for interaction.
Computational modeling and techniques like NMR spectroscopy would be essential to determine the preferred conformations of this compound and its derivatives in solution and when bound to a target. The bioactive conformation is the specific three-dimensional arrangement a molecule adopts to bind to its biological target and elicit a response. Identifying this conformation is a key step in rational drug design.
Design Principles for Biologically Active Benzamidine Analogues
The design of biologically active benzamidine analogues is guided by several established principles, which would be applicable to the development of this compound-based compounds.
Isosteric Replacement: Replacing the highly basic benzamidine group with less basic isosteres, such as aminoisoquinolines, has been a successful strategy to improve oral bioavailability and selectivity of enzyme inhibitors. nih.govnih.gov The N-amino group in this compound could be considered a novel isosteric modification.
Scaffold Hopping: Exploring different core structures while maintaining the key pharmacophoric features of the benzamidine moiety can lead to the discovery of novel inhibitors with improved properties.
Structure-Based Drug Design: Utilizing the three-dimensional structures of target enzymes allows for the rational design of inhibitors that fit precisely into the active site. This approach can be used to optimize the substituents on the this compound scaffold to maximize binding affinity and selectivity.
Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers can lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity.
The following table summarizes key design considerations for developing biologically active benzamidine analogues.
| Design Principle | Application to this compound | Desired Outcome |
| Target-Specific Interactions | Modification of the N-amino group and benzene ring substituents. | Enhanced binding affinity and selectivity for the desired enzyme target. |
| Physicochemical Properties | Introduction of polar or lipophilic groups. | Optimization of solubility, permeability, and metabolic stability for improved pharmacokinetic profiles. |
| Bioavailability | Modulation of the basicity of the amidine group. | Improved absorption and distribution in biological systems. |
| Novelty and Patentability | Exploration of unique substitution patterns on the this compound scaffold. | Development of new chemical entities with therapeutic potential. |
Computational and Theoretical Insights into this compound and Its Analogs
While specific computational and theoretical chemistry studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research exists for the broader classes of benzamidine and benzamide derivatives. These studies provide a robust framework for understanding how this compound would be analyzed using modern computational techniques. This article outlines these key computational methods and their applications in benzamidine research, offering insights into the molecular behavior, protein interactions, and potential biological activity of related compounds.
Computational and Theoretical Chemistry Studies
Computational chemistry serves as a powerful tool in drug discovery and molecular sciences, enabling researchers to predict molecular properties and interactions before undertaking extensive laboratory work. For compounds like N-amino-4-methylbenzamidine, these in silico methods can elucidate structural characteristics, binding affinities to biological targets, and electronic properties that govern reactivity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzamidine (B55565) derivatives, which are known inhibitors of serine proteases like thrombin, docking studies are crucial for understanding their mechanism of action. nih.gov
Docking simulations for benzamide (B126) derivatives have been successfully used to predict their binding conformations within the active sites of various enzymes, such as topoisomerases and protein kinases. nih.gov These studies reveal key ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. For instance, in a study of novel 4-(arylaminomethyl)benzamide derivatives, docking results showed that the benzamide moiety could pack against specific amino acid residues like Leu-293, while its carbonyl group forms hydrogen bonds with residues such as Asp-381. nih.gov
A typical analysis would involve docking this compound into the active site of a target protein. The resulting docking score quantifies the binding affinity, and visualization of the docked pose reveals interactions with key amino acid residues.
Table 1: Example of Molecular Docking Results for Benzamide Derivatives Targeting Topoisomerase IIα
| Compound | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Benzamide Derivative 1 | Topoisomerase IIα (5GWK) | DG13, ARG487, MET762 | -114.71 |
| Benzamide Derivative 2 | Topoisomerase IIα (5GWK) | DC8, DT9, DA12, DG13 | -85.23 |
| Benzamide Derivative 3 | Topoisomerase IIα (5GWK) | LYS440, ARG487, DT9 | -72.56 |
This table is illustrative and based on data for various benzamide derivatives, not this compound specifically.
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can observe how the interactions evolve, confirming the stability of key hydrogen bonds and hydrophobic contacts.
For example, MD simulations have been employed to verify the stability of potential inhibitors within the binding pocket of their target proteins. mdpi.com Such simulations can reveal that a ligand, like a derivative of 4-(aminomethyl)benzamide, maintains a stable conformation and set of interactions within the active site of a protein kinase, reinforcing its potential as an effective inhibitor. researchcommons.org These simulations are essential for understanding the dynamic nature of the binding process, which is something static docking models cannot fully capture.
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These methods can determine parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. mdpi.com The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and stability. acs.org
For a compound like this compound, DFT calculations could be used to:
Optimize its three-dimensional geometry.
Calculate its vibrational frequencies to compare with experimental infrared spectra.
Determine atomic charges to understand which parts of the molecule are likely to engage in electrostatic interactions.
Predict its reactivity in various chemical environments.
Studies on related molecules, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide, have used DFT to calculate geometric and electronic properties, correlating these theoretical values with experimental data from NMR and IR spectroscopy. acs.org
Table 2: Example of Calculated Quantum Chemical Properties for a Benzamide Analog
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 5.3 Debye |
This table is illustrative and based on general values for similar aromatic amide structures.
Cheminformatics combines computational methods with chemical information to support drug discovery. One of its primary applications is virtual screening, a technique used to search large libraries of small molecules to identify those structures most likely to bind to a drug target. mdpi.com
Virtual screening can be either structure-based (using docking against a known protein structure) or ligand-based. mdpi.com In ligand-based virtual screening, a known active molecule is used as a template to find other molecules in a database with similar shapes or chemical features. This approach is valuable when the three-dimensional structure of the target protein is unknown. Research on benzamidine and benzamide derivatives frequently employs virtual screening to identify novel lead compounds for various therapeutic targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (such as hydrophobicity, electronic properties, and steric factors) that correlate with activity, a QSAR model can be built to predict the activity of new, untested compounds. nih.gov
For benzamidine derivatives, QSAR studies have been developed to predict their inhibitory activity against targets like thrombin. nih.gov These models use descriptors calculated from the molecular structure to create a mathematical equation that can estimate biological potency. For example, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents identified Log S (solubility) and MR (molar refractivity) as important descriptors in predicting their activity. acs.org Such models are invaluable for prioritizing which novel benzamidine analogs, like this compound, should be synthesized and tested in the laboratory.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzamidine |
| Thrombin |
| 4-(Arylaminomethyl)benzamide |
| 4-(Aminomethyl)benzamide |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a compound like N-amino-4-methylbenzamidine, ¹H NMR, ¹³C NMR, and various 2D NMR techniques would be crucial in confirming its molecular structure.
¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons and their neighboring environments. For the related compound, 4-aminobenzamidine dihydrochloride , the ¹H NMR spectrum in D₂O shows two distinct signals in the aromatic region, a doublet at approximately 7.58 ppm and another at 6.77 ppm, corresponding to the aromatic protons.
In the case of 3-aminobenzamide , the ¹H NMR spectrum reveals a more complex pattern in the aromatic region due to the different substitution pattern.
¹³C NMR (Carbon-13 NMR) spectroscopy is used to determine the number of different types of carbon atoms and their electronic environments. For a related compound, 4-methylbenzamide , the ¹³C NMR spectrum would show distinct signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon.
Interactive Table: Representative ¹H NMR Data for Related Compounds
| Compound Name | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |
|---|---|---|---|
| 4-Aminobenzamidine dihydrochloride | D₂O | 7.58 (d, J = 8.3 Hz, 2H) | Aromatic CH |
| 6.77 (d, J = 5.5 Hz, 2H) | Aromatic CH | ||
| 4-(N,N-dimethylamino) benzamidine (B55565) hydrochloride | CD₃OD | 7.65 (d, J = 8.9 Hz, 2H) | Aromatic CH |
| 6.77 (d, J = 8.9 Hz, 2H) | Aromatic CH | ||
| 3.75 (t, J = 5.8 Hz, 2H) | CH₂ | ||
| 3.35 (t, J = 5.8 Hz, 2H) | CH₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₁₁N₃), the exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) would be capable of determining the mass with high precision, allowing for the confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For a related compound, 4-methylbenzamide , the mass spectrum shows a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would involve the loss of the amino group and cleavage of the amide bond. For instance, the mass spectrum of benzamidine shows characteristic fragments that can be analyzed to deduce its structure.
Interactive Table: Mass Spectrometry Data for Related Compounds
| Compound Name | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| 4-Aminobenzamidine | ESI | 136.1 | Not specified |
| 4-(N,N-dimethylamino) benzamidine | ESI | 180.1 | Not specified |
| Benzamidine | ESI | 121.1 | Not specified |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-N, C=N, and aromatic C-H and C=C bonds.
The N-H stretching vibrations of the amino and amidine groups would appear in the region of 3200-3500 cm⁻¹. The C=N stretching of the amidine group would likely be observed around 1640-1690 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.
For the related compound 4-methylbenzamide , the IR spectrum from the Coblentz Society's collection shows characteristic amide and aromatic absorptions. Similarly, the IR spectrum of benzamidine displays distinctive peaks corresponding to its functional groups.
Interactive Table: Characteristic IR Absorption Bands for Functional Groups in Related Compounds
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amidine) | Stretching | 3200-3500 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=N (Amidine) | Stretching | 1640-1690 |
| C=C (Aromatic) | Stretching | 1450-1600 |
X-ray Crystallography for Solid-State Structure Determination
This technique would also reveal details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. While a crystal structure for this compound is not available, studies on related compounds provide valuable insights. For example, the crystal structure of (E)-amino(2-(4-methylbenzylidene)hydrazineyl)methaniminium 4-methylbenzoate reveals the specific arrangement of atoms and the formation of a five-membered ring through intramolecular hydrogen bonding.
Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the physical and chemical properties of molecules. In the case of this compound, the presence of both hydrogen bond donors (N-H groups) and acceptors (the imino and amino nitrogens) suggests the potential for extensive intermolecular hydrogen bonding.
NMR spectroscopy can be used to study hydrogen bonding in solution. For example, the chemical shift of N-H protons is often sensitive to hydrogen bonding, and changes in concentration or temperature can provide evidence for such interactions.
IR spectroscopy is also a powerful tool for investigating hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency of the N-H stretching bands.
Studies on aminobenzamides have shown that they can act as both hydrogen-bond donors and acceptors, forming intramolecular hydrogen bonds with other functional groups or participating in intermolecular hydrogen bonding to create larger assemblies. mdpi.com Amidines are also known to engage in hydrogen-bonding interactions that are compatible with helical structures in peptides. rsc.orgnih.goviastate.eduresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for N-amino-4-methylbenzamidine
While established methods for the synthesis of benzamidine (B55565) derivatives exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies for this compound. The exploration of novel methodologies is crucial for enabling rapid access to a diverse range of derivatives for structure-activity relationship (SAR) studies.
Key areas of focus will include:
Continuous Flow Chemistry: The use of microreactor technology can offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. Future work could involve the design of a continuous flow process for the multi-step synthesis of this compound.
Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for streamlining synthetic pathways by avoiding the need for pre-functionalized starting materials. Research into the late-stage C-H amination or other modifications of the 4-methylbenzamidine core could provide novel and direct routes to this compound and its analogs.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. The identification or engineering of enzymes capable of performing key transformations in the synthesis of this compound represents a promising green chemistry approach.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Research Focus |
| Continuous Flow Chemistry | Improved safety, scalability, and yield. | Development of a multi-step flow synthesis protocol. |
| Catalytic C-H Activation | Increased synthetic efficiency, reduced waste. | Late-stage functionalization of the benzamidine core. |
| Biocatalysis | High selectivity, mild conditions, sustainability. | Identification of suitable enzymes for key synthetic steps. |
Exploration of New Catalytic Applications
The benzamidine moiety is known to participate in various catalytic processes, either as a ligand for metal catalysts or as an organocatalyst itself. The unique electronic and steric properties of this compound, conferred by the N-amino and methyl groups, could be harnessed for novel catalytic applications.
Future research in this area could explore:
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions.
Organocatalysis: The basicity of the benzamidine group suggests its potential use as a Brønsted base or hydrogen bond donor in organocatalytic transformations. The N-amino group could also participate in catalysis, potentially enabling unique reaction pathways.
Biomimetic Catalysis: The benzamidine scaffold is a common motif in enzyme active sites, where it often interacts with negatively charged substrates. This compound and its derivatives could be investigated as catalysts that mimic the function of enzymes like serine proteases.
Advanced Mechanistic Studies of Biological Interactions
To unlock the full therapeutic potential of this compound, a detailed understanding of its interactions with biological targets at the molecular level is essential. While initial studies may identify biological activity, future research must delve deeper into the mechanisms of action.
Emerging research avenues in this domain include:
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM can provide high-resolution structural information of this compound bound to its target. This can reveal key binding interactions and guide the design of more potent and selective inhibitors.
Computational Simulations: Advanced molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the dynamic behavior of the compound in the active site of its target enzyme. These studies can elucidate the binding kinetics and thermodynamics, providing insights that are not accessible through static crystal structures alone.
Chemical Proteomics: The use of probe-based chemical proteomics can help to identify the full spectrum of protein targets of this compound within a cell or organism. This can uncover novel mechanisms of action and potential off-target effects.
Integration of Artificial Intelligence and Machine Learning in Benzamidine Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to have a significant impact on the development of this compound-based therapeutics. nih.govresearchgate.netresearchgate.net
Key applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to build quantitative structure-activity relationship (QSAR) models. google.com These models can then be used to predict the biological activity of novel this compound derivatives, prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired properties. mdpi.com These models could be used to generate novel benzamidine derivatives that are optimized for potency, selectivity, and pharmacokinetic properties.
Target Identification and Validation: AI can analyze vast amounts of biological data, including genomics, proteomics, and clinical data, to identify and validate novel biological targets for which this compound derivatives may be effective. nih.gov
The potential impact of AI and ML on the drug discovery pipeline for benzamidine compounds is summarized in Table 2.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling (QSAR) | Algorithms predict the biological activity of new compounds based on their structure. google.com | Accelerates hit-to-lead optimization and reduces the number of synthesized compounds. mdpi.com |
| De Novo Design | Generative models create novel molecular structures with desired properties. mdpi.com | Expands the chemical space of potential drug candidates beyond existing libraries. |
| Target Identification | AI analyzes multi-omics data to identify new protein targets for drug intervention. nih.gov | Uncovers new therapeutic opportunities for this compound derivatives. |
Expanding the Chemical Space of this compound Derivatives for Specific Research Targets
The this compound scaffold serves as an excellent starting point for the creation of large and diverse chemical libraries. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to achieve high potency and selectivity for specific biological targets.
Future efforts in this area will likely involve:
Fragment-Based Drug Discovery (FBDD): The benzamidine core can be used as a starting fragment, and small chemical moieties can be "grown" or "linked" to it to improve binding affinity for a target protein.
Combinatorial Chemistry: The use of high-throughput combinatorial synthesis techniques can enable the rapid generation of large libraries of this compound derivatives with diverse substituents on the amino group and the aromatic ring.
Scaffold Hopping: Computational tools can be used to identify novel chemical scaffolds that mimic the key pharmacophoric features of this compound but possess different core structures. This can lead to the discovery of compounds with improved properties, such as better oral bioavailability or reduced toxicity.
By pursuing these future directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and beyond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
